
N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide, also known as CP-96345, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and is known to exhibit a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide has been studied extensively for its potential applications in scientific research. It is known to exhibit a range of biochemical and physiological effects, making it useful in various fields of research. Some of the scientific research applications of this compound are:
1. Neuroscience: this compound has been shown to modulate the activity of GABA receptors, which are important in the regulation of neuronal excitability. This makes it useful in the study of various neurological disorders such as epilepsy, anxiety, and depression.
2. Cancer Research: this compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of anticancer drugs.
3. Cardiovascular Research: this compound has been shown to modulate the activity of ion channels in the heart, making it useful in the study of various cardiovascular disorders such as arrhythmias and heart failure.
Wirkmechanismus
The exact mechanism of action of N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide is not yet fully understood. However, it is known to modulate the activity of GABA receptors, which are important in the regulation of neuronal excitability. It is also known to inhibit the activity of ion channels in the heart, leading to changes in heart rate and rhythm.
Biochemical and Physiological Effects
This compound exhibits a range of biochemical and physiological effects, including:
1. Modulation of GABA receptor activity: this compound has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity.
2. Inhibition of ion channel activity: this compound has been shown to inhibit the activity of ion channels in the heart, leading to changes in heart rate and rhythm.
3. Inhibition of cancer cell growth: this compound has been shown to inhibit the growth of cancer cells in vitro, possibly by inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide has several advantages and limitations for use in lab experiments. Some of the advantages are:
1. Potent activity: this compound exhibits potent activity at GABA receptors and ion channels, making it useful in the study of various physiological processes.
2. Versatility: this compound has been shown to exhibit a range of biochemical and physiological effects, making it useful in various fields of research.
Some of the limitations of this compound are:
1. Limited availability: this compound is a synthetic compound and may not be readily available for use in lab experiments.
2. Lack of specificity: this compound may exhibit off-target effects, leading to potential confounding results in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide. Some of the possible areas of research are:
1. Development of novel drugs: this compound has been shown to exhibit potent activity at GABA receptors and ion channels, making it a potential candidate for the development of novel drugs for the treatment of various disorders.
2. Mechanistic studies: Further studies are needed to elucidate the exact mechanism of action of this compound, which may lead to the development of more specific drugs.
3. In vivo studies: Further studies are needed to evaluate the efficacy and safety of this compound in vivo, which may lead to its potential use in clinical settings.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits a range of biochemical and physiological effects and has been shown to be useful in various fields of research. Further studies are needed to elucidate its exact mechanism of action and evaluate its potential use in clinical settings.
Synthesemethoden
The synthesis of N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzamide involves several steps and requires the use of various reagents and solvents. The first step involves the formation of 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-cyclopentyl-2-hydroxybenzamide in the presence of a base to form this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-15-10-12-16(13-11-15)21-24-20(28-25-21)14-27-19-9-5-4-8-18(19)22(26)23-17-6-2-3-7-17/h4-5,8-13,17H,2-3,6-7,14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSPBDKFHDANPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

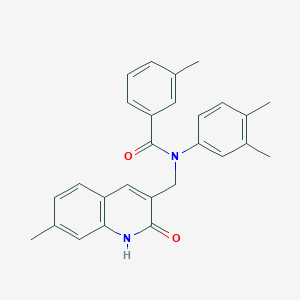
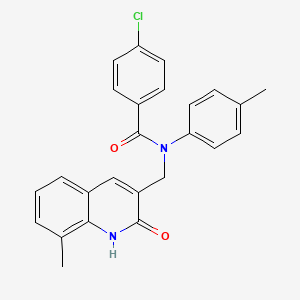
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7691104.png)

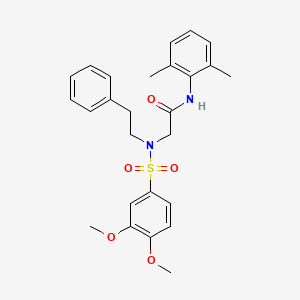
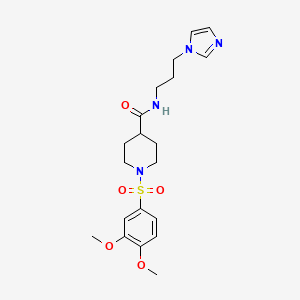
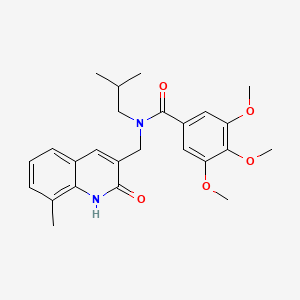




![3-chloro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691172.png)

